3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
CAS No.: 213192-61-1
Cat. No.: VC2175015
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213192-61-1 |
|---|---|
| Molecular Formula | C16H14F3NO3 |
| Molecular Weight | 325.28 g/mol |
| IUPAC Name | 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22) |
| Standard InChI Key | NVKJHUJOTYZSCP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N |
Introduction
3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid is an organic compound characterized by its unique trifluoromethyl-substituted phenoxy group and amino acid backbone. This compound is of interest due to its structural properties and potential biological activities. It belongs to a class of compounds often explored for pharmaceutical and biochemical applications.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
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Introduction of the Trifluoromethyl Group:
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The trifluoromethyl group is introduced onto a phenol derivative using electrophilic substitution reactions.
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Formation of Phenoxy Linkage:
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The phenoxy group is attached to another aromatic ring via nucleophilic substitution.
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Amino Acid Backbone Construction:
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The final step involves coupling the phenoxy-substituted aromatic ring to an amino acid scaffold, often through reductive amination or amidation processes.
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Biological Activity and Applications
4.1 Biological Relevance
Compounds with similar structures, such as those containing trifluoromethyl groups, have been studied for their potential roles in:
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Pharmaceutical Applications: Trifluoromethyl groups enhance metabolic stability and lipophilicity, making them valuable in drug design.
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Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes due to their structural mimicry of natural substrates.
4.2 Potential Applications
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Drug Development: The compound's structural framework suggests potential use in designing drugs targeting neurological or metabolic pathways.
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Biochemical Research: It could serve as a model compound for studying the effects of fluorinated groups on biological systems.
Comparison with Related Compounds
Below is a table comparing 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid with structurally similar compounds:
Research Opportunities
Future studies on this compound could focus on:
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Biological Testing:
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Screening against various biological targets to identify pharmacological activities.
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Structural Optimization:
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Modifying the trifluoromethyl group or amino acid backbone to enhance activity or selectivity.
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Toxicological Studies:
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Evaluating its safety profile for potential therapeutic use.
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